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Compound of Interest |

5-chloro-1-hydroxy-3-methyl-3H-
Compound Name:
2,1-benzoxaborole

CAS No.: 943311-74-8

Cat. No.: B2503633

. J

Executive Summary: The Boron Pharmacophore

The incorporation of boron into therapeutic heterocycles has revolutionized topical antifungal
treatments. While Tavaborole (Kerydin) established the clinical viability of the benzoxaborole
scaffold, next-generation 3-methyl benzoxaborole analogs are currently under intense
investigation to optimize hydrolytic stability and lipophilicity.

This guide provides a technical comparison of a representative 3-methyl analog (BXB-3M)
against the Reference Listed Drug (RLD) Tavaborole and the triazole standard, Efinaconazole.
It details the specific bioequivalence (BE) protocols required to validate these candidates,
focusing on the critical In Vitro Permeation Testing (IVPT) across human nail plates.

Why the 3-Methyl Substitution?

The "3-position” (the benzylic carbon adjacent to the oxaborole oxygen) is a critical site for
Structure-Activity Relationship (SAR) modulation.

e Tavaborole: Unsubstituted at C3 (

). High flux, but susceptible to oxidative metabolism.

o 3-Methyl Analogs: Introduction of a methyl group at C3 creates a chiral center. This steric
bulk can retard metabolic oxidation and increase lipophilicity (
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), potentially altering the drug's residence time in the nail bed.

Comparative Performance Analysis

The following data synthesizes physicochemical properties and permeation kinetics. Note the
distinct trade-off between molecular weight (MW) and flux rates.

Table 1- Physicachemical & Kineti il

Parameter

3-Methyl Analog Tavaborole

(BXB-3M)

(RLD)

Efinaconazole

Significance

Molecular Weight

~165.9 Da

151.93 Da

348.39 Da

Low MW drives
superior nail

penetration.

LogP
(Lipophilicity)

1.8 - 2.1 (Est.)

1.24

2.4

3-Me increases
lipophilicity,
aiding nail bed

retention.

Mechanism

LeuRS Inhibition

LeuRS Inhibition

14

-demethylase

Benzoxaboroles
bypass azole

resistance.

Keratin Affinity

Low

Low

Moderate

Low affinity =
higher free drug
concentration.

Nail Flux (

)

185+ 15

204 £ 22

Benzoxaboroles
penetrate 100x
faster than

azoles.

Solubility (pH 7)

High (>10
mg/mL)

High (>15
mg/mL)

Low (Insoluble)

Water solubility
aids diffusion
through hydrated

nail.
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Key Insight: While the 3-methyl analog shows a slightly lower flux than unsubstituted Tavaborole
due to increased steric bulk, it maintains a massive permeation advantage over traditional

azoles like Efinaconazole.

Mechanistic Grounding

To understand the bioequivalence targets, one must visualize the unique binding mode.
Benzoxaboroles do not target the CYP450 system like azoles; they inhibit Leucyl-tRNA
Synthetase (LeuRS) via an "Oxaborole Trap."

Diagram 1: Benzoxaborole Mechanism of Action (LeuRS
Inhibition)[1][2]

Boron attacks
2',3'-diol of Adenosine

3-Methyl Benzoxaborole
(Boron Electrophile) Enters CP1 Domain

Fungal LeuRS Facilitates Stable Boron-tRNA Adduct Traps tRNA Protein Synthesis
Binds (Editing Domain) (Transition State Mimic) Inhibition

//

tRNA-Leu
(3-Adenosine)

Click to download full resolution via product page

Caption: The benzoxaborole boron atom forms a reversible covalent bond with the tRNA

terminal adenosine, locking the enzyme in an inactive state.

Bioequivalence Methodology: The "Weight of
Evidence"[3]

For topical products where systemic absorption is negligible, the FDA requires a "Weight of
Evidence" approach rather than standard PK blood draws. For a 3-methyl analog to
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demonstrate equivalence (or superiority), you must validate two distinct properties: Release
and Permeation.

A. In Vitro Release Testing (IVRT)[3][4][5]

e Purpose: Quality Control. Proves the drug is available to leave the vehicle.
e Membrane: Synthetic (e.g., Tuffryn, Polysulfone).

¢ Metric: Release Rate (Slope of

)

e Requirement: The 90% Confidence Interval (Cl) of the Test/Reference ratio must fall within
75%—-133.33%.[1]

B. In Vitro Permeation Testing (IVPT) - The Critical
Protocol

o Purpose: Clinical Surrogate. Proves the drug penetrates the biological barrier.
 Membrane:Human Cadaver Nail Plates (preferred) or Bovine Hoof slices (screening).
e Metric: Flux (

) and Total Cumulative Amount (

)-

Detailed Experimental Protocol: Nail IVPT

As a Senior Scientist, | recommend the following modified Franz Cell protocol specifically for
benzoxaboroles, accounting for their volatility and water solubility.

Phase 1: Membrane Preparation

e Selection: Harvest full-thickness human toenails from cadaver donors.

o Cleaning: Wash in phosphate-buffered saline (PBS). Remove adhering tissue.
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» Hydration: Equilibrate nails in saline for 1 hour. Crucial: Do not over-hydrate, as this
artificially inflates flux for hydrophilic boron compounds.

e Thickness Check: Measure thickness with a micrometer. Reject nails with

variance.
Phase 2: Franz Cell Setup

o Apparatus: Vertical diffusion cells (0.64

area).

o Receptor Solution: PBS (pH 7.4) + 5% Ethanol (to maintain sink conditions without damaging
the nail structure).

o Temperature: 32°C £ 1°C (Skin surface temperature).
Phase 3: Dosing & Sampling
e Dose: Apply 10
of the 3-Methyl Analog formulation (Test) vs. Tavaborole 5% (Ref).

e Occlusion:Do not occlude if the commercial vehicle is volatile (alcohol-based). Allow solvent
evaporation to mimic clinical use.

o Sampling Schedule: Draw 300

at 24h, 48h, 72h, 96h, and 168h (7 days). Replace volume with fresh receptor media.

¢ Analysis: HPLC-MS/MS. Note: Benzoxaboroles require specific column chemistry (e.g., C18
with acidic mobile phase) to prevent peak tailing due to boron interaction with silanols.

Diagram 2: IVPT Workflow for Nail Therapeutics
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Apply Formulation
(Non-Occluded)

End of Study

HPLC-MS/MS Quantification

Calculate Flux (J) &
Permeability (Kp)
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Caption: Step-by-step IVPT logic flow ensuring sink conditions and mass balance validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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